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Abstract

DS-9300 is a potent and selective, orally bioavailable small molecule inhibitor of the histone
acetyltransferases (HATs) EP300 and its paralog CBP.[1] These enzymes are critical
transcriptional co-activators implicated in the progression of various cancers, including
castration-resistant prostate cancer (CRPC).[1] This technical guide provides a comprehensive
overview of the selectivity profile of DS-9300, detailing its potent on-target activity and its
selectivity against other HAT family members. The guide also outlines the detailed experimental
methodologies used to characterize this inhibitor and visualizes the key pathways and
experimental workflows.

Selectivity Profile of DS-9300

DS-9300 was designed to be a highly potent and selective inhibitor of the EP300/CBP HAT
domain. Its selectivity has been rigorously evaluated through a series of biochemical and
cellular assays.

On-Target Potency

DS-9300 demonstrates low nanomolar inhibitory activity against both EP300 and CBP. The
half-maximal inhibitory concentrations (IC50) for these primary targets are summarized in the
table below.
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Target IC50 (nM)
EP300 28
CBP 22

Data sourced from BioWorld article.[1]

HAT Family Selectivity

To assess its specificity, DS-9300 was screened against a panel of other histone
acetyltransferases. The results demonstrate a high degree of selectivity for the EP300/CBP

subfamily.
Target IC50 (pM)
TIP60 >50
MYST2 >50
MYST4 >50
PCAF >50
GCN5 >50

Data sourced from the Journal of Medicinal Chemistry.[2]

Cellular Activity

The potent enzymatic inhibition of EP300/CBP by DS-9300 translates to significant activity in
cellular contexts, particularly in cancer cell lines dependent on androgen receptor (AR)
signaling. DS-9300 effectively inhibits the growth of AR-positive prostate cancer cell lines.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/publication/359853563_Discovery_of_EP300CBP_histone_acetyltransferase_inhibitors_through_scaffold_hopping_of_14-oxazepane_ring
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.0c00155
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/product/b15583292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cell Line AR Status GI50 (nM)
VCaP Positive 0.6

22Rv1 Positive 6.5

LNCaP Positive 3.4

PC3 Negative 287

Data sourced from BioWorld article.[1]

Furthermore, DS-9300 demonstrates dose-dependent inhibition of histone H3 lysine 27
acetylation (H3K27ac) in cellular assays, a key biomarker of EP300/CBP activity, with an IC50
of 50 nM.[1]

Experimental Protocols

This section details the methodologies employed in the key experiments used to characterize
the selectivity and efficacy of DS-9300.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay quantifies the ability of DS-9300 to inhibit the enzymatic activity of EP300 and other
HATs.

e Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used
to measure the acetylation of a biotinylated histone H3 peptide by the HAT enzyme.

« Reagents:

Recombinant human EP300 or CBP HAT domain

o

[¢]

Biotinylated histone H3 (1-25) peptide substrate

o

Acetyl-Coenzyme A (Ac-CoA)

[e]

Europium-labeled anti-acetylated lysine antibody
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o Streptavidin-allophycocyanin (APC)
o Assay buffer: 50 mM Tris-HCI (pH 8.0), 0.1% BSA, 1 mM DTT
e Procedure:
o DS-9300 is serially diluted in DMSO and added to a 384-well assay plate.

o The HAT enzyme, histone H3 peptide, and Ac-CoA are mixed and added to the wells
containing the compound.

o The reaction is incubated at room temperature for 1 hour.

o The detection reagents (Eu-antibody and Streptavidin-APC) are added to stop the reaction
and initiate the FRET signal development.

o After a 1-hour incubation, the TR-FRET signal is measured using a suitable plate reader
(excitation at 320 nm, emission at 615 nm and 665 nm).

o IC50 values are calculated from the dose-response curves.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the effect of DS-9300 on the levels of histone acetylation within cancer

cells.

e Principle: Western blotting is used to detect the levels of acetylated histones in cell lysates
after treatment with DS-9300.

e Cell Lines: VCaP and LNCaP prostate cancer cells.

e Procedure:

o

Cells are seeded in 6-well plates and allowed to adhere overnight.

[¢]

Cells are treated with increasing concentrations of DS-9300 for 72 hours.

[¢]

Following treatment, cells are harvested and histones are extracted using an acid
extraction method.
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o Protein concentration is determined using a BCA assay.

o Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a
PVDF membrane.

o The membrane is blocked and then incubated with primary antibodies specific for
acetylated H3K18, acetylated H3K27, and total histone H3 (as a loading control).

o After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

o Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Cell Growth Inhibition Assay

This assay measures the effect of DS-9300 on the proliferation of cancer cell lines.

o Principle: Cell viability is assessed using a luminescent assay that measures ATP levels,
which correlate with the number of viable cells.

e Procedure:
o Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3) are seeded in 96-well plates.
o After 24 hours, cells are treated with a serial dilution of DS-9300.
o The cells are incubated for 7 days.

o Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay
according to the manufacturer's instructions.

o GI50 (concentration for 50% of maximal inhibition of cell growth) values are calculated

from the resulting dose-response curves.

In Vivo Antitumor Efficacy in a Castrated VCaP
Xenograft Model
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This study evaluates the in vivo antitumor activity of DS-9300 in a model of castration-resistant
prostate cancer.

¢ Animal Model: Male SCID mice.

e Procedure:

[¢]

VCaP cells are subcutaneously implanted into the mice.

o When tumors reach a specified volume, the mice are castrated to mimic androgen
deprivation therapy.

o Once the tumors regrow, indicating castration resistance, the mice are randomized into
treatment groups.

o DS-9300 is administered orally once daily at doses of 0.3, 1, or 3 mg/kg.
o Tumor volume and body weight are measured regularly throughout the study.

o At the end of the study, plasma levels of prostate-specific antigen (PSA) are measured as
a biomarker of tumor activity.

Visualizations
EP300/CBP Signaling Pathway in Prostate Cancer
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Caption: EP300/CBP signaling in androgen receptor-driven prostate cancer.

Experimental Workflow for In Vitro HAT Inhibition Assay
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In Vitro HAT Inhibition Assay Workflow
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Caption: Workflow for the in vitro histone acetyltransferase (HAT) inhibition assay.
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Logical Relationship of DS-9300 Selectivity
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Caption: Selectivity profile of DS-9300 for its primary targets versus off-targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DS-9300: An In-depth Selectivity Profile and Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583292#understanding-the-selectivity-profile-of-
ds-9300]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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